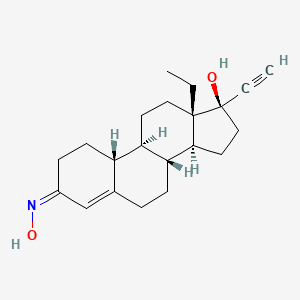

syn-Norelgestromin

Description

Structure

3D Structure

Properties

Key on ui mechanism of action |

Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. |

|---|---|

CAS No. |

74183-54-3 |

Molecular Formula |

C21H29NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

ISHXLNHNDMZNMC-UGCMNZCRSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of syn-Norelgestromin on Progesterone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syn-Norelgestromin, the biologically active metabolite of norgestimate, is a third-generation progestin widely utilized in hormonal contraception.[1] Its therapeutic efficacy is primarily mediated through its interaction with progesterone receptors (PRs), members of the nuclear receptor superfamily that regulate gene expression.[2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on progesterone receptors, detailing its binding affinity, receptor activation, and the subsequent signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their receptors.

Progesterone Receptor Binding of this compound

The initial step in the mechanism of action of this compound is its binding to the progesterone receptor. As a progesterone agonist, norelgestromin mimics the effects of endogenous progesterone by binding to and activating these receptors.[1] The affinity of this binding is a critical determinant of its potency.

Quantitative Data on Receptor Binding Affinity

The binding affinity of this compound for the progesterone receptor has been quantified in competitive radioligand binding assays. The following table summarizes the available data, comparing its affinity to other relevant progestins.

| Compound | IC50 (nM) for Progesterone Receptor | Relative Binding Affinity (%) |

| This compound (17-deacetylnorgestimate) | 2.82 | 10 |

| Progesterone | 1.87 | 100 |

| Levonorgestrel | 0.71 | 150-162 |

| Norgestimate | 5.01 | Not Reported |

Data sourced from Phillips A, et al. (1990) and FDA Pharmacology Review for Ortho Evra. The IC50 value represents the concentration of the compound required to displace 50% of the radiolabeled ligand from the progesterone receptor. Relative Binding Affinity is expressed as a percentage relative to progesterone.

Progesterone Receptor Activation and Signaling

Upon binding to this compound, the progesterone receptor undergoes a conformational change, leading to its activation. This activated receptor complex then modulates the transcription of target genes, initiating a cascade of cellular responses.

Classical Genomic Signaling Pathway

The primary mechanism of action for progesterone receptors is through the classical genomic signaling pathway. This pathway involves the translocation of the activated receptor-ligand complex into the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[3] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to an increase or decrease in the transcription of these genes.

Figure 1. Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects. These actions are initiated by a subpopulation of progesterone receptors located at the cell membrane.[4] Upon ligand binding, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the Src/Ras/Raf/MEK/ERK pathway, leading to more immediate cellular responses.[4]

Figure 2. Non-genomic signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with progesterone receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC50) of a test compound for the progesterone receptor.

Materials:

-

Receptor Source: Cytosol preparation from rabbit uterine tissue, rich in progesterone receptors.

-

Radioligand: ³H-R5020 (a synthetic progestin).

-

Test Compound: this compound (17-deacetylnorgestimate).

-

Assay Buffer: Tris-HCl buffer with additives to maintain protein stability.

-

Scintillation Fluid and Counter.

Procedure:

-

Preparation of Receptor Cytosol: Rabbit uterine tissue is homogenized in a cold buffer and centrifuged to obtain a supernatant rich in cytosolic proteins, including the progesterone receptor.

-

Incubation: A constant concentration of ³H-R5020 and the receptor preparation are incubated with varying concentrations of this compound.

-

Separation of Bound and Free Radioligand: The mixture is passed through a filter that traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ³H-R5020 (IC50) is determined by non-linear regression analysis.

Figure 3. Workflow for Competitive Radioligand Binding Assay.

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Materials:

-

Cell Line: A human cell line (e.g., T47D breast cancer cells) that endogenously expresses the progesterone receptor or is transfected with a PR expression vector.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with progesterone response elements (PREs).

-

Transfection Reagent.

-

Test Compound: this compound.

-

Luciferase Assay Reagent and Luminometer.

Procedure:

-

Cell Culture and Transfection: The chosen cell line is cultured and then transfected with the PRE-luciferase reporter plasmid.

-

Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activity of the progesterone receptor. The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

Figure 4. Workflow for Progesterone Receptor Transactivation Assay.

Conclusion

This compound exerts its progestogenic effects through a well-defined mechanism of action involving binding to and activation of progesterone receptors. Its high binding affinity for the progesterone receptor initiates both classical genomic and rapid non-genomic signaling pathways, leading to the modulation of gene expression and subsequent physiological responses that are fundamental to its contraceptive efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of the intricate interactions between synthetic progestins and their cognate receptors, which is crucial for the development of new and improved hormonal therapies.

References

- 1. Norelgestromin - Wikipedia [en.wikipedia.org]

- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Discovery and Synthesis of syn-Norelgestromin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norelgestromin, a third-generation progestin, is the primary active metabolite of norgestimate and is utilized in hormonal contraceptives.[1][2] Its development was driven by the need to minimize the androgenic side effects associated with older progestins while maintaining high contraceptive efficacy.[3] Norelgestromin, chemically known as 17α-ethynyl-18-methyl-19-nortestosterone 3-oxime, exists as two geometric isomers at the C3 oxime position: syn (Z) and anti (E).[4][5] While both isomers exhibit similar biological activity, the synthesis and isolation of specific isomers are crucial for pharmaceutical development and regulatory approval.[6][7] This technical guide provides an in-depth overview of the discovery context, a detailed synthesis pathway for syn-Norelgestromin, experimental protocols, and its mechanism of action through the progesterone receptor signaling pathway.

Discovery and Development Context

Norelgestromin emerged from research focused on creating progestins with a more favorable side-effect profile. As the 17-deacetylated metabolite of norgestimate, it is the principal biologically active compound responsible for the progestational effects when norgestimate is administered.[1][6] The presence of the oxime group at the C3 position is a key structural feature that distinguishes it from other 19-nortestosterone derivatives. The synthesis of norelgestromin typically results in a mixture of the syn (Z) and anti (E) isomers.[8] Initial synthetic procedures yielded an E/Z isomer ratio of approximately 60:40 to 64:36.[8][9] Subsequent research has focused on methods to control this isomeric ratio and to isolate the individual, substantially pure isomers.[8][9]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with a readily available steroid precursor, levonorgestrel (d-norgestrel). The key transformation is the oximation of the 3-keto group to form the desired oxime. The initial synthesis produces a mixture of syn (Z) and anti (E) isomers, which are then separated.

Experimental Protocols

Synthesis of (E/Z)-Norelgestromin Isomer Mixture

This protocol outlines the direct oximation of levonorgestrel to produce a mixture of norelgestromin isomers.

Materials:

-

Levonorgestrel

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

-

Water

-

Hydrochloric acid (optional, for pH adjustment)

Procedure:

-

A suspension of sodium acetate and hydroxylamine hydrochloride is prepared in methanol to generate hydroxylamine in situ.[6]

-

Levonorgestrel is added to this suspension.[6]

-

The reaction mixture is heated to a temperature between 40°C and the reflux temperature of the solvent and maintained for 10 to 40 minutes.[6][10]

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled, and the salts are removed by filtration at a temperature above 25°C.[6]

-

The filtrate is then slowly added to 2 to 5 volumes of cold water (0-5°C) with agitation to precipitate the crude norelgestromin isomer mixture.[6]

-

The precipitate is filtered, washed with water, and dried at 60-70°C to a constant weight.[6][7]

Isolation and Purification of syn-(Z)-Norelgestromin

This protocol describes the separation of the syn-(Z) isomer from the E/Z mixture based on differential solubility.

Materials:

-

(E/Z)-Norelgestromin isomer mixture

-

Dichloromethane

Procedure:

-

The dried E/Z isomer mixture is suspended and stirred in dichloromethane. The volume of dichloromethane used is typically around 20-fold the mass of the isomer mixture.[1][9]

-

The mixture is stirred for approximately 30 to 60 minutes.[9] The anti-(E) isomer is less soluble in dichloromethane and will remain largely as a solid precipitate.[9]

-

The suspension is filtered to separate the insoluble anti-(E) isomer.[9]

-

The filtrate, which contains the more soluble syn-(Z) isomer, is collected.[1]

-

The dichloromethane is removed from the filtrate by evaporation under reduced pressure to yield the crude syn-(Z)-Norelgestromin.

-

Further purification of the syn-(Z) isomer can be achieved by recrystallization from a suitable solvent, such as acetonitrile or ethyl acetate, or by column chromatography.[1][9]

Quantitative Data

The following tables summarize quantitative data reported in the literature for the synthesis of norelgestromin.

Table 1: Reaction Yields and Purity

| Parameter | Value | Reference |

| Overall Yield | 84% | [7] |

| Purity after Recrystallization | >99% | [10] |

| Isomeric Purity (Isolated Isomer) | At least 90%, up to >99% | [1][9] |

Table 2: Isomer Ratios in Norelgestromin Synthesis

| Condition | E/Z Ratio | Reference |

| Direct oximation of levonorgestrel | >1.5 | [6][7] |

| Oximation in acetic acid | 56:44 to 64:36 | [8] |

| Process with acid addition | 1.3 to 1.6 | [7] |

| FDA accepted range for Ortho Evra | 1.3 to 1.5 | [6][7] |

Mechanism of Action: Progesterone Receptor Signaling

Norelgestromin exerts its primary contraceptive effect by acting as a potent agonist of the progesterone receptor (PR).[11] This interaction mimics the effects of endogenous progesterone, leading to the inhibition of ovulation and changes in the cervical mucus and endometrium that are unfavorable for conception.[3][12]

Signaling Pathway

The mechanism involves both genomic and non-genomic pathways. In the classical genomic pathway, norelgestromin binds to the progesterone receptor in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA. This leads to the recruitment of co-activators or co-repressors, ultimately modulating the transcription of target genes.[13][14] This altered gene expression in the hypothalamus and pituitary gland leads to a suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), thereby inhibiting ovulation.[2][3]

Conclusion

The synthesis of this compound is a well-documented process that has been optimized for pharmaceutical production. The ability to control the isomeric ratio and isolate the syn isomer with high purity is a testament to the advancements in stereoselective synthesis and separation techniques in steroid chemistry. Understanding the detailed synthesis pathway and the mechanism of action is fundamental for researchers and professionals involved in the development of hormonal therapies. The protocols and data presented in this guide provide a comprehensive resource for the scientific community engaged in this field.

References

- 1. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]

- 2. What is the mechanism of Norelgestromin? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 5. Norelgestromin - Wikipedia [en.wikipedia.org]

- 6. US7345183B2 - Process for obtaining norelgestromin in different relations of isomers E and Z - Google Patents [patents.google.com]

- 7. US20080096855A1 - Process for obtaining norelgestromin in different relations of isomers E and Z - Google Patents [patents.google.com]

- 8. US7576226B2 - Process of making isomers of norelgestromin and methods using the same - Google Patents [patents.google.com]

- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

An In-depth Technical Guide to the Physicochemical Properties and Structural Isomers of syn-Norelgestromin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norelgestromin, a third-generation progestin, is a key active pharmaceutical ingredient in hormonal contraceptives. It is the active metabolite of norgestimate and functions primarily by inhibiting ovulation through the suppression of gonadotropins.[1][2] Norelgestromin exists as a mixture of two geometric isomers, the syn (Z) and anti (E) forms, which arise from the oxime group at the C3 position. While the isomers are reported to have similar therapeutic activity, their distinct physicochemical properties are of significant interest in drug development, formulation, and manufacturing.[3] This technical guide provides a comprehensive overview of the physicochemical properties of syn-Norelgestromin and its structural isomer, anti-Norelgestromin, along with detailed experimental protocols for their characterization and separation.

Physicochemical Properties

The fundamental physicochemical properties of Norelgestromin and its individual isomers are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of robust analytical methods and stable formulations.

General Properties of Norelgestromin

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₉NO₂ | [4] |

| Molecular Weight | 327.46 g/mol | [4] |

| Appearance | White or off-white crystalline powder | |

| Solubility | Practically insoluble in water; Soluble in DMSO; Freely soluble in ethanol and acetone; Sparingly soluble in methylene chloride. | [5][6] |

Isomer-Specific Properties: this compound (Z-isomer) and anti-Norelgestromin (E-isomer)

While much of the publicly available data pertains to the mixture of isomers, some distinct properties of the syn and anti forms have been reported or can be computationally predicted. The syn (Z) isomer is noted to be more polar than the anti (E) isomer.[7] This difference in polarity is the basis for their separation.

| Property | This compound (Z-isomer) | anti-Norelgestromin (E-isomer) | Norelgestromin (Isomer Mixture) |

| IUPAC Name | (3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | (3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

| CAS Number | 74183-54-3 | 74183-55-4 | 53016-31-2 |

| Melting Point (°C) | Data not available | Data not available | 110 - 113[8] or 174 - 185[9] |

| logP (Computed) | 3.6 | 3.6 | 3.6[4] |

| pKa (Strongest Acidic, Computed) | 11.47 | 11.47 | 11.47 |

| pKa (Strongest Basic, Computed) | 3.12 | 3.12 | 3.12 |

| Solubility in Dichloromethane | More soluble | Less soluble | - |

Note: The conflicting melting point data for the isomer mixture may be due to variations in the isomer ratio of the samples tested.

Structural Isomers: Synthesis and Separation

The synthesis of Norelgestromin from its precursor, levonorgestrel, typically results in a mixture of the syn and anti isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions.[3] The separation of the individual isomers is a critical step in obtaining pure reference standards and for the manufacturing of drug products with a consistent isomer ratio.

Experimental Protocols

Synthesis of Norelgestromin Isomer Mixture

Objective: To synthesize a mixture of syn- and anti-Norelgestromin from levonorgestrel.

Materials:

-

Levonorgestrel

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Glacial acetic acid

-

Methanol

-

Water

Procedure:

-

Prepare a solution of hydroxylamine by adding sodium acetate to a suspension of hydroxylamine hydrochloride in methanol.

-

Add levonorgestrel to the hydroxylamine solution.

-

Heat the reaction mixture and maintain it at a temperature between 40°C and the reflux temperature of the solvent for approximately 10 to 40 minutes.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Filter the precipitate, wash with water, and dry to obtain the crude mixture of syn- and anti-Norelgestromin.

Separation of syn- and anti-Norelgestromin

Objective: To separate the syn and anti isomers of Norelgestromin based on their differential solubility.[7]

Materials:

-

Crude mixture of Norelgestromin isomers

-

Dichloromethane

Procedure:

-

Suspend the crude isomer mixture in dichloromethane (approximately 18-22 times the volume of the crude product).

-

Stir the suspension at room temperature for about 30-60 minutes.

-

Filter the suspension. The less soluble anti-isomer will be collected as the solid, while the more soluble syn-isomer will remain in the filtrate.

-

Wash the collected anti-isomer with a small amount of cold dichloromethane.

-

Evaporate the solvent from the filtrate to obtain a solid enriched in the syn-isomer.

Purification by Recrystallization

Objective: To purify the separated isomers.

Materials:

-

Crude syn- or anti-Norelgestromin

-

Acetonitrile (or a mixture of acetonitrile and methanol)

Procedure:

-

Dissolve the crude isomer in a minimal amount of hot acetonitrile.

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetonitrile.

-

Dry the crystals under vacuum.

Determination of Physicochemical Properties

Melting Point Determination: The melting point of the purified isomers can be determined using a standard capillary melting point apparatus.[10][11]

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

LogP Determination (Shake-Flask Method): The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by HPLC analysis.[5][8]

-

Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

A known concentration of the Norelgestromin isomer is dissolved in the aqueous phase.

-

An equal volume of the n-octanol phase is added.

-

The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases and then centrifuged to separate the layers.

-

The concentration of the isomer in each phase is determined by a validated HPLC method.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration): The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13]

-

A solution of the Norelgestromin isomer is prepared in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action: Hormonal Regulation

Norelgestromin, as a progestin, exerts its contraceptive effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. This is not a classical intracellular signaling pathway but rather a complex physiological feedback loop.

References

- 1. Norelgestromin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. enamine.net [enamine.net]

- 4. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

In Vitro Binding Affinity of syn-Norelgestromin to Steroid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of syn-Norelgestromin (also known as 17-deacetylnorgestimate), the primary active metabolite of the third-generation progestin norgestimate, to a panel of steroid receptors. This document synthesizes available data on its interaction with progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity of this compound and its related compounds to various steroid receptors. The data is primarily presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference steroid for a specific receptor.

Table 1: Progesterone Receptor (PR) Binding Affinity

| Compound | Receptor Source | Reference Ligand | Relative Binding Affinity (RBA %) | IC50 (nM) |

| This compound (17-deacetylnorgestimate) | Rabbit Uterus | Progesterone | Similar to Progesterone[1] | Not explicitly stated |

| Norgestimate (L-isomer) | Human Myometrium | R5020 | 0.8[2] | - |

| Levonorgestrel-3-oxime | Human Myometrium | R5020 | 8[2] | - |

| Levonorgestrel | Rabbit Uterus | Progesterone | ~500 (5 times that of Progesterone)[1] | - |

| Levonorgestrel-17-acetate | Human Myometrium | R5020 | 110[2] | - |

Table 2: Androgen Receptor (AR) Binding Affinity

| Compound | Receptor Source | Reference Ligand | Relative Binding Affinity (RBA %) | IC50 (nM) |

| This compound (17-deacetylnorgestimate) | Rat Prostate | Dihydrotestosterone (DHT) | 1.3[3] | - |

| Norgestimate | Rat Prostate | Dihydrotestosterone (DHT) | 0.3[1][3] | 764[4] |

| Progesterone | Rat Prostate | Dihydrotestosterone (DHT) | 0.3[1] | - |

| Levonorgestrel | Rat Prostate | Dihydrotestosterone (DHT) | 11.8 - 22.0[1] | - |

Table 3: Estrogen (ER), Glucocorticoid (GR), and Mineralocorticoid (MR) Receptor Binding Affinity

| Compound | Receptor | Binding Affinity |

| This compound (17-deacetylnorgestimate) | Estrogen Receptor (ER) | No significant affinity reported.[5] |

| This compound (17-deacetylnorgestimate) | Glucocorticoid Receptor (GR) | Negligible affinity.[4] Norgestimate has very low affinity for GR.[4] |

| This compound (17-deacetylnorgestimate) | Mineralocorticoid Receptor (MR) | No significant affinity reported. |

| Levonorgestrel | Estrogen Receptor (ER) | <0.02% RBA.[6] |

| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5% RBA.[6] |

| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17% RBA.[6] |

Note: The available data for this compound's binding to ER, GR, and MR is largely qualitative. The data for Levonorgestrel, a metabolite, is provided for comparative purposes.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed, generalized methodology for such an assay.

Competitive Radioligand Binding Assay for Steroid Receptors

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

-

Receptor Source: Cytosolic or nuclear extracts from tissues or cell lines expressing the target steroid receptor (e.g., rabbit uterine cytosol for PR, rat prostate cytosol for AR).

-

Radioligand: A high-affinity, radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Progesterone for PR, [³H]-Dihydrotestosterone for AR).

-

Test Compound: Unlabeled this compound and other competitor compounds.

-

Reference Compound: Unlabeled reference steroid (e.g., Progesterone, Dihydrotestosterone).

-

Assay Buffer: Buffer appropriate for maintaining receptor stability and binding.

-

Separation Medium: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Receptor Preparation:

-

Homogenize the tissue or cells in a suitable buffer on ice.

-

Centrifuge the homogenate to obtain a supernatant containing the cytosolic receptors or a pellet containing the nuclear receptors.

-

Determine the protein concentration of the receptor preparation.

-

-

Competitive Binding Incubation:

-

In a series of tubes, add a constant concentration of the radioligand and the receptor preparation.

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound) or the unlabeled reference compound.

-

Include control tubes for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled reference compound).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Add a dextran-coated charcoal slurry to each tube to adsorb the free radioligand.

-

Centrifuge the tubes to pellet the charcoal.

-

Alternatively, use a vacuum filtration system with glass fiber filters to trap the receptor-bound radioligand.

-

-

Quantification:

-

Measure the radioactivity in the supernatant (if using charcoal) or on the filters (if using filtration) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Calculate the relative binding affinity (RBA) using the formula: RBA (%) = (IC50 of Reference Compound / IC50 of Test Compound) x 100

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the general signaling pathway of steroid receptors and the workflow of a competitive binding assay.

References

- 1. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinician.com [clinician.com]

- 4. iris.unimore.it [iris.unimore.it]

- 5. Norelgestromin | C21H29NO2 | CID 62930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Relative binding affinity of norgestimate and other progestins for human sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Syn-Norelgestromin in Gonadotropin Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syn-norelgestromin, the biologically active metabolite of norgestimate, is a synthetic progestin that plays a pivotal role in hormonal contraception. When combined with an estrogen, typically ethinyl estradiol, in a transdermal delivery system, this compound effectively prevents ovulation by suppressing the secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the gonadotropin-suppressing action of this compound.

Core Mechanism of Action: Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism by which this compound suppresses gonadotropin release is through its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. By mimicking the effects of endogenous progesterone, this compound exerts negative feedback on the hypothalamus, reducing the pulsatile release of gonadotropin-releasing hormone (GnRH).[1] This, in turn, diminishes the stimulation of the anterior pituitary gland, leading to a significant reduction in the secretion of both LH and FSH.

Signaling Pathway of this compound in Gonadotropin Suppression

The signaling cascade initiated by this compound involves its binding to progesterone receptors (PRs) in the hypothalamus. This interaction is believed to directly inhibit the activity of GnRH neurons.[2] Progesterone Receptor Membrane Component 1 (PgRMC1) has been identified as a key player in mediating the rapid, direct inhibitory effects of progestins on GnRH neuronal activity.[2] This leads to a decrease in the frequency and amplitude of GnRH pulses, resulting in suppressed gonadotropin release from the pituitary.

Quantitative Data on Gonadotropin Suppression

Clinical studies evaluating the effects of the transdermal patch containing norelgestromin and ethinyl estradiol have demonstrated significant suppression of gonadotropins, leading to the inhibition of ovulation. While direct percentage suppression of LH and FSH is not consistently reported across all studies, the primary endpoint of ovulation inhibition serves as a robust indicator of effective gonadotropin suppression.

| Treatment Group | Dosage | Primary Outcome | Result | Citation |

| Norelgestromin/Ethinyl Estradiol Transdermal Patch | 150/35 mcg per day | Ovulation Suppression | Presumed ovulation occurred in only 6.2% of subjects. | [3] |

| Oral Contraceptive (Ortho-Cyclen) | Norgestimate/Ethinyl Estradiol | Ovulation Suppression | Presumed ovulation occurred in 7.2% of subjects. | [3] |

Note: Ovulation was presumed based on serum progesterone concentrations ≥ 3 ng/mL.

Experimental Protocols

The quantification of serum LH and FSH is critical in clinical trials assessing the efficacy of hormonal contraceptives. The following provides a detailed methodology for a common type of assay used in such studies.

Measurement of Serum Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) by Immunofluorometric Assay (IFMA)

This protocol is based on a sensitive, non-radioisotopic immunoassay technique.

1. Principle:

The immunofluorometric assay (IFMA) is a type of non-competitive sandwich immunoassay. The analyte (LH or FSH) in the sample is bound by two different monoclonal antibodies. The first antibody is coated onto the solid phase (e.g., microplate well), and the second antibody is labeled with a fluorescent probe (e.g., europium). The fluorescence intensity is directly proportional to the concentration of the analyte.

2. Materials and Reagents:

-

Microplates coated with monoclonal anti-LH or anti-FSH antibodies

-

Tracer solution: Europium-labeled monoclonal anti-LH or anti-FSH antibody

-

Wash solution (e.g., phosphate-buffered saline with Tween-20)

-

Enhancement solution

-

Calibrators (known concentrations of LH and FSH)

-

Control samples (low, medium, and high concentrations)

-

Patient serum samples

-

Microplate shaker

-

Microplate washer

-

Time-resolved fluorometer

3. Assay Procedure:

-

Sample Preparation: Allow all reagents and samples to reach room temperature. Serum samples should be centrifuged to remove any particulate matter.

-

Incubation: Pipette 25 µL of calibrators, controls, and patient samples into the respective wells of the antibody-coated microplate. Add 200 µL of the tracer solution to each well.

-

Shaking: Incubate the plate on a microplate shaker for a specified time (e.g., 2 hours) at room temperature to allow for the formation of the antibody-analyte-antibody sandwich complex.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash solution using an automated plate washer. This step removes any unbound tracer.

-

Enhancement: Add 200 µL of the enhancement solution to each well. This solution dissociates the europium ions from the labeled antibody and forms a highly fluorescent chelate.

-

Reading: Incubate the plate for a short period (e.g., 5-10 minutes) and then measure the fluorescence in a time-resolved fluorometer.

4. Data Analysis:

-

Construct a calibration curve by plotting the fluorescence intensity of the calibrators against their known concentrations.

-

Determine the concentrations of LH or FSH in the patient and control samples by interpolating their fluorescence readings from the calibration curve.

-

Validate the assay run by ensuring the control sample values fall within their pre-defined acceptance ranges.

Logical Relationship: this compound's Contraceptive Efficacy

The contraceptive efficacy of this compound is a direct consequence of its ability to suppress gonadotropin levels. The logical flow from drug administration to the prevention of pregnancy is outlined below.

Conclusion

This compound, in combination with ethinyl estradiol, is a potent suppressor of gonadotropin secretion. Its mechanism of action is centered on the negative feedback regulation of the HPG axis, leading to the inhibition of ovulation. The quantitative data, though often presented as ovulation suppression rates, unequivocally support its efficacy. The use of sensitive and specific immunoassays is crucial for the accurate measurement of gonadotropin levels in clinical research to further elucidate the pharmacodynamic effects of this and other hormonal contraceptives. This technical guide provides a comprehensive overview for professionals in the field of reproductive health and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of syn-Norelgestromin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of syn-Norelgestromin, a key component in transdermal contraceptive formulations. This document details its structural characteristics, stereochemical nuances, and the analytical methodologies employed for its characterization. Furthermore, it outlines the relevant biological signaling pathways associated with its mechanism of action.

Introduction to Norelgestromin

Norelgestromin is a synthetic progestin, a derivative of testosterone, and is the active metabolite of norgestimate.[1] It functions as an agonist of the progesterone receptor, playing a crucial role in contraception by inhibiting ovulation through the suppression of gonadotropins.[2][3] Norelgestromin is chemically described as 17α-ethynyl-18-methyl-19-nortestosterone 3-oxime and is a member of the gonane subgroup of the 19-nortestosterone family of progestins.[1]

A critical aspect of norelgestromin's chemistry is the existence of geometric isomers at the C3 oxime position. The two isomers are designated as the E and Z isomers, which are also referred to as anti and syn isomers, respectively.[1] Commercially available norelgestromin is typically a racemic mixture of these two isomers.[1] This guide will focus specifically on the syn isomer of Norelgestromin.

Molecular Structure and Stereochemistry of this compound

The systematic IUPAC name for this compound is (3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol.[4] The "syn" designation refers to the Z configuration of the oxime group at the C3 position, where the hydroxyl group of the oxime is on the same side of the C=N double bond as the C4 carbon of the steroid ring.

The core structure is a gonane steroid nucleus, characterized by an 18-methyl group. The stereochemistry of the chiral centers in the steroid backbone is fundamental to its biological activity.

Physicochemical Properties

While specific data for the isolated syn-isomer is not extensively available in peer-reviewed literature, the general properties of norelgestromin are documented.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₉NO₂ | [3] |

| Molecular Weight | 327.47 g/mol | [3] |

| CAS Number (syn-isomer) | 74183-54-3 | [4] |

Experimental Protocols for Characterization

The characterization of this compound involves its separation from the isomeric mixture followed by spectroscopic analysis.

Isomer Separation

The separation of syn- and anti-norelgestromin is typically achieved using column chromatography. The following is a generalized protocol based on patent literature.

Protocol: Column Chromatography Separation of Norelgestromin Isomers

-

Stationary Phase: Silica gel is commonly used as the adsorbent.

-

Mobile Phase: A gradient of apolar and polar solvents is employed for elution. A typical mobile phase system could be a mixture of hexanes and ethyl acetate, or toluene and acetone, with a gradually increasing concentration of the more polar solvent.

-

Procedure:

-

A solution of the E/Z isomeric mixture of norelgestromin is prepared in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

The silica gel column is equilibrated with the initial, less polar mobile phase.

-

The sample is loaded onto the column.

-

Elution is carried out with a gradually increasing polarity of the mobile phase.

-

Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the separated isomers. The Z (syn) isomer is generally more polar than the E (anti) isomer.[5]

-

Fractions containing the pure syn-isomer are pooled and the solvent is removed under reduced pressure.

-

-

Purification: The isolated syn-isomer can be further purified by recrystallization from a suitable solvent such as isopropanol, methanol, or ethanol.[6]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of steroid isomers.

Generalized Protocol: NMR Sample Preparation

-

Sample Quantity: For ¹H NMR, 5-25 mg of the purified this compound isomer is required. For ¹³C NMR, a larger sample of 50-100 mg may be necessary.

-

Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.

-

Procedure:

-

The sample is dissolved in the deuterated solvent in a small vial.

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.

-

The sample is vortexed to ensure homogeneity.

-

Expected Spectral Features for this compound:

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | ~10.0 | The proton of the N-OH group of the oxime is expected to appear in this downfield region. |

| ¹³C | ~150-160 | The C3 carbon involved in the oxime double bond is expected in this range. |

It is important to note that the precise chemical shifts will be influenced by the specific stereochemistry of the syn-isomer.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Generalized Protocol: LC-MS/MS Analysis of Norelgestromin

-

Chromatography: Reversed-phase liquid chromatography is often used to separate the analyte from any impurities prior to mass analysis.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for progestins.

-

Mass Analysis: A triple quadrupole mass spectrometer is typically used for quantitative analysis, operating in multiple reaction monitoring (MRM) mode.

-

Sample Preparation: Plasma or serum samples containing norelgestromin are typically subjected to protein precipitation followed by liquid-liquid or solid-phase extraction.

Expected Fragmentation Pattern:

The fragmentation of the norelgestromin molecular ion (m/z 328.2 [M+H]⁺) would involve cleavages of the steroid ring system. Specific fragmentation patterns that differentiate the syn and anti isomers would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule.

Generalized Protocol: X-ray Crystallography of this compound

-

Crystallization: Single crystals of the purified this compound are grown from a suitable solvent system. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and exposed to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined and refined.

At present, there is no publicly available crystal structure for this compound in crystallographic databases.

Biological Signaling Pathways

Norelgestromin exerts its contraceptive effect primarily through its action on the progesterone receptor, which in turn modulates the hypothalamic-pituitary-gonadal axis, leading to the suppression of gonadotropin release.

Progesterone Receptor Signaling

This compound, as a progesterone receptor agonist, mimics the action of progesterone. Upon binding to the progesterone receptor (PR) in the cytoplasm, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, it binds to progesterone response elements (PREs) on the DNA, leading to the regulation of target gene transcription. This genomic action alters cellular function in the endometrium and other tissues.

Caption: Progesterone Receptor Signaling Pathway.

Gonadotropin Release Signaling

The action of norelgestromin on progesterone receptors in the hypothalamus and pituitary gland leads to a negative feedback mechanism that suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and subsequently the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. This inhibition of the mid-cycle LH surge is the primary mechanism for preventing ovulation.

References

Initial Carcinogenicity Studies of Norelgestromin/Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial carcinogenicity assessment strategy for the norelgestromin/ethinyl estradiol transdermal system. Given that dedicated long-term carcinogenicity bioassays were not conducted for this specific combination product, this document outlines the "bridging" approach utilized for its regulatory evaluation. This strategy relied on pharmacokinetic comparisons to previously approved oral contraceptives containing norgestimate (a prodrug of norelgestromin) and ethinyl estradiol, in conjunction with extensive toxicological data on the individual components.

This guide details the experimental protocols and presents quantitative data from the key studies that supported the safety assessment, including the comprehensive National Toxicology Program (NTP) carcinogenicity study of ethinyl estradiol.

Regulatory Strategy: A Bridging Approach

The carcinogenicity assessment for the norelgestromin/ethinyl estradiol transdermal patch did not involve new, long-term animal bioassays of the final product. Instead, it was based on a "bridging" strategy.[1] This approach leveraged the extensive history of clinical use and the established safety profile of oral contraceptives containing norgestimate and ethinyl estradiol, such as Ortho-Cyclen® and Ortho Tri-Cyclen®.[1]

The core of this strategy was to demonstrate that the systemic exposure to norelgestromin (the active metabolite of norgestimate) and ethinyl estradiol from the transdermal patch was comparable to or less than the exposure from the established oral products.[1] The safety assessment was therefore supported by:

-

Original Carcinogenicity Studies on Norgestimate/Ethinyl Estradiol (Oral): Long-term studies, including a 2-year rat carcinogenicity study and a 10-year monkey toxicity study, were previously conducted to support the approval of the oral contraceptives.[1]

-

Pharmacokinetic (PK) Bridging Studies: These studies directly compared the serum concentrations of norelgestromin and ethinyl estradiol achieved with the transdermal patch versus the oral tablets.[2][3]

-

Independent Carcinogenicity Data on Ethinyl Estradiol: Comprehensive long-term studies on the individual estrogen component were available, providing critical data on its carcinogenic potential.

The logical workflow for this regulatory approach is visualized below.

Carcinogenicity Study of Ethinyl Estradiol (NTP TR-548)

A key component of the overall safety assessment is the standalone carcinogenicity data for ethinyl estradiol. The U.S. National Toxicology Program (NTP) conducted a comprehensive 2-year feed study in Sprague-Dawley rats.[4][5]

Experimental Protocol: NTP TR-548

The study was designed to evaluate the effects of long-term exposure to low doses of ethinyl estradiol.[4]

-

Test Article: Ethinyl Estradiol (CAS No. 57-63-6).

-

Species/Strain: Sprague-Dawley rats (NCTR colony).

-

Administration Route: Dietary (feed).

-

Study Design: Animals were exposed to ethinyl estradiol from conception through 2 years of age (F1 Continuous Exposure). The F0 generation was exposed to establish the F1 litters.

-

Dose Groups: Groups of 50 male and 50 female rats were assigned to the following dietary concentrations:

-

0 ppb (Control)

-

2 ppb

-

10 ppb

-

50 ppb

-

-

Endpoints: The primary endpoints included survival, body weight changes, and the incidence of neoplastic and non-neoplastic lesions determined through comprehensive histopathological examination of over 40 tissues per animal.[4]

Quantitative Data: Neoplastic and Non-Neoplastic Findings

The study concluded that while there was no clear evidence of carcinogenic activity in male or female rats at the doses tested, there were notable increases in certain non-neoplastic and neoplastic lesions, particularly in the uterus.[4]

Table 1: Incidence of Key Uterine Lesions in Female Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | | Neoplastic | | Uterine Stromal Polyp | 11/50 (22%) | 12/50 (24%) | 12/50 (24%) | 18/50 (36%) | | Non-Neoplastic | | Endometrial Hyperplasia, Atypical Focal | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 4/50 (8%) | | Uterine Squamous Metaplasia | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 11/50 (22%) | (Data sourced from NTP Technical Report 548)[4]

Table 2: Incidence of Selected Lesions in Male Rats (F1 Continuous Exposure) | Lesion | 0 ppb (Control) | 2 ppb | 10 ppb | 50 ppb | | :--- | :---: | :---: | :---: | :---: | | Neoplastic | | Preputial Gland Adenoma or Carcinoma | 1/50 (2%) | 1/50 (2%) | 2/50 (4%) | 1/50 (2%) | | Mammary Gland Adenoma or Carcinoma | 0/50 (0%) | 0/50 (0%) | 0/50 (0%) | 3/50 (6%) | (Data sourced from NTP Technical Report 548)[4]

Long-Term Primate Toxicity Study (Reference Data)

While specific quantitative data for the 10-year monkey study on the norgestimate/ethinyl estradiol combination is not publicly available, a similar long-term study on a different oral contraceptive provides valuable context for primate safety assessment.

Experimental Protocol: 10-Year Norlestrin Study in Rhesus Monkeys

This study evaluated the long-term effects of Norlestrin, an oral contraceptive containing norethindrone acetate and ethinyl estradiol.[6]

-

Test Article: Norlestrin (norethindrone acetate and ethinyl estradiol, 50:1 ratio).

-

Species: Rhesus monkeys (Macaca mulatta).

-

Administration Route: Oral.

-

Study Design: A 10-year study with a continuous cyclic regimen (21 days of dosing followed by 7 days of withdrawal).

-

Dose Groups: Groups of 16 female monkeys received doses representing 1x, 10x, and 50x the human dose, alongside a control group of 16 animals.

-

Endpoints: Clinical and laboratory parameters were monitored, and all animals underwent comprehensive gross and histopathologic evaluation at necropsy.[6]

Summary of Findings

The study concluded that Norlestrin had no significant toxic manifestations or tumorigenic potential when administered for 10 years at doses up to 50 times the human dose. A small number of benign tumors were observed across all groups, including the control group, with no dose-dependent increase.[6] Pathologic findings were generally limited to exaggerated pharmacological responses, such as ovarian and uterine atrophy.[6]

Pharmacokinetic Bridging Studies

The central pillar of the regulatory submission was the pharmacokinetic data bridging the transdermal patch to the established oral products.

Experimental Protocol: Comparative PK Studies

Multiple studies were conducted in healthy female volunteers to compare the pharmacokinetic profiles of norelgestromin and ethinyl estradiol.[3][7][8]

-

Test Articles:

-

Study Design: Typically open-label, randomized, crossover studies. Subjects would receive both the patch and the oral tablet over different treatment periods, separated by a washout period.[3]

-

Application Sites: For the patch, studies evaluated various application sites, including the abdomen, buttock, upper outer arm, and torso.[3]

-

Sampling: Serial blood samples were collected over the dosing intervals to determine key pharmacokinetic parameters.

-

Parameters Measured:

-

Cmax: Maximum serum concentration.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

Css: Steady-state concentration.

-

Summary of Comparative Pharmacokinetic Data

The bridging studies established that while the delivery profile differed, the overall exposure was considered within a comparable range. A key finding, which later became a point of emphasis in labeling, was the difference in total estrogen exposure.

Table 3: Pharmacokinetic Comparison of Transdermal Patch vs. Oral Contraceptive | Parameter | Transdermal Patch (Ortho Evra) | Oral Contraceptive (35 µg EE) | Comparison | | :--- | :--- | :--- | :--- | | Ethinyl Estradiol (EE) | | AUC (Total Exposure) | ~60% Higher | Baseline | Higher total exposure from the patch. | | Cmax (Peak Concentration) | ~25% Lower | Baseline | Lower peak concentration from the patch. | | Norelgestromin (NGMN) | | Css (Steady State Conc.) | 0.80 ng/mL | 0.73 ng/mL | Similar steady-state concentrations. | (Data compiled from multiple pharmacokinetic studies)[8]

Relevant Signaling Pathways in Hormonal Carcinogenesis

The carcinogenic potential of exogenous hormones like ethinyl estradiol and norelgestromin is primarily mediated through their interaction with nuclear hormone receptors—the Estrogen Receptor (ER) and the Progesterone Receptor (PR). These interactions can lead to altered gene expression, promoting cell proliferation and inhibiting apoptosis.

Genomic and Non-Genomic Signaling

Both estrogen and progesterone can exert their effects through two main pathways:

-

Direct Genomic Signaling: The hormone diffuses into the cell and binds to its corresponding receptor (ER or PR) in the cytoplasm or nucleus. The hormone-receptor complex then dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs), directly regulating the transcription of target genes.[9][10]

-

Non-Genomic Signaling: Hormones can also bind to receptors located on the cell membrane. This initiates rapid intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which can indirectly influence gene transcription and other cellular processes without direct DNA binding by the receptor.[11][12]

The diagram below illustrates the classical genomic signaling pathway for estrogen and progestin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacokinetics of a contraceptive patch (Evra™/Ortho Evra™) containing norelgestromin and ethinyloestradiol at four application sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicology and carcinogenesis study of ethinyl estradiol (CAS No. 57-63-6) in Sprague-Dawley rats (feed study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Ten-year oral toxicity study with Norlestrin in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of norelgestromin and ethinyl estradiol from two consecutive contraceptive patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Estrogen Receptor Signaling in Breast Cancer | MDPI [mdpi.com]

Endometrial Effects of Norelgestromin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norelgestromin (NGM), the primary active metabolite of norgestimate, is a third-generation progestin utilized in hormonal contraceptives. Its mechanism of action includes the modulation of the endometrium to prevent pregnancy. This technical guide provides a comprehensive overview of the preclinical data on the endometrial effects of norelgestromin, focusing on quantitative data, experimental protocols, and associated signaling pathways. The information presented is collated from publicly available regulatory documents and scientific literature. It is important to note that much of the detailed preclinical data for commercially available drugs remains proprietary and is held within regulatory filings. This guide represents a synthesis of the currently accessible information.

Quantitative Data on Endometrial Effects

Preclinical studies have established the progestational activity of norelgestromin on the endometrium, primarily through the Clauberg assay, a classic method for assessing the progestational potency of a substance.

| Preclinical Model | Compound | Assay | Endpoint | Effective Dose | Observation | Source |

| Immature Rabbit | Norelgestromin (NGM) | Clauberg Progestational Assay | Endometrial Proliferation | 0.2 mg (total dose) | Stimulation of endometrial proliferation was observed. | Health Canada Product Monograph[1] |

| Immature Rabbit | Norelgestromin (NGM) + Ethinyl Estradiol (EE) | Clauberg Progestational Assay | Endometrial Proliferation | Not specified | NGM was less potent in stimulating endometrial proliferation when administered in combination with EE. | Health Canada Product Monograph[1] |

Key Preclinical Experiments and Methodologies

The preclinical assessment of norelgestromin's endometrial effects has relied on established pharmacological models. Below are the detailed methodologies for the key experiments cited.

Clauberg Progestational Assay

The Clauberg assay is a bioassay used to determine the progestational activity of a compound by observing its effect on the endometrium of immature female rabbits that have been primed with estrogen.

Experimental Protocol:

-

Animal Model: Immature female rabbits.

-

Estrogen Priming: The animals are first treated with an estrogen, typically estradiol benzoate, for a period of 5-7 days. This induces proliferation of the endometrium, preparing it for the action of a progestin.

-

Progestin Administration: Following estrogen priming, the test compound (norelgestromin) is administered over several days.

-

Endpoint Evaluation: After the treatment period, the animals are euthanized, and the uteri are excised. The degree of endometrial proliferation and glandular development is assessed histologically. The response is typically scored on a scale (e.g., McPhail scale) to provide a semi-quantitative measure of progestational activity.

-

Observations with Norelgestromin: In studies with norelgestromin, a dose-dependent increase in endometrial proliferation was observed, confirming its progestational activity.[1]

In Vitro Endometrial Cell Line Studies

In vitro studies using human endometrial cell lines, such as the Ishikawa cell line (an endometrial adenocarcinoma cell line), have been employed to investigate specific molecular mechanisms.

Experimental Protocol:

-

Cell Culture: Ishikawa cells are cultured in appropriate media supplemented with fetal bovine serum.

-

Hormone Treatment: Cells are treated with norelgestromin, norgestimate, or other relevant compounds at various concentrations.

-

Endpoint Analysis: The expression of specific genes or proteins of interest is measured using techniques such as quantitative real-time PCR (qRT-PCR) or Western blotting.

-

Observations with Norelgestromin: In one study, it was found that norgestimate and norelgestromin did not regulate the expression of matrix metalloproteinases (MMPs) in Ishikawa cells, suggesting that their effect on uterine bleeding may not be mediated through MMPs.[2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Progestins on the Endometrium

Norelgestromin, as a progestin, exerts its effects on the endometrium primarily through the progesterone receptor (PR). The binding of norelgestromin to the PR initiates a cascade of events that ultimately leads to changes in gene expression, resulting in the inhibition of endometrial proliferation and the induction of a secretory phenotype, which is not receptive to embryo implantation.[1][2][3][4]

Caption: Norelgestromin's mechanism of action on endometrial cells.

Experimental Workflow for the Clauberg Assay

The Clauberg assay follows a sequential process of estrogen priming followed by progestin treatment to assess the progestational effect on the rabbit endometrium.

Caption: Experimental workflow of the Clauberg progestational assay.

Conclusion

Preclinical studies have consistently demonstrated the progestational activity of norelgestromin on the endometrium, a key component of its contraceptive efficacy. The Clauberg assay in rabbits has provided quantitative evidence of its ability to stimulate endometrial proliferation.[1] While detailed, publicly available data on dose-response relationships and molecular markers in preclinical models are limited, the existing information confirms that norelgestromin's effects are in line with those of other potent progestins used in hormonal contraception. Further research, potentially through in vitro models with human endometrial cells, could provide more detailed insights into the specific molecular pathways modulated by syn-norelgestromin in the endometrium.

References

Methodological & Application

Application Notes and Protocols for the Quantification of syn-Norelgestromin in Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

syn-Norelgestromin, the active metabolite of the prodrug norgestimate, is a progestin widely used in hormonal contraceptives. Accurate quantification of this compound in serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and experimental protocols for the determination of this compound in serum using state-of-the-art analytical techniques. The primary methods covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. LC-MS/MS is generally considered the gold standard due to its high sensitivity, specificity, and accuracy.

Analytical Methods Overview

The selection of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended method for the quantification of this compound in biological matrices. It offers excellent sensitivity and selectivity, allowing for the detection of low pg/mL concentrations. The method involves chromatographic separation of the analyte from matrix components followed by specific detection using a tandem mass spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of steroids like this compound. However, it often requires derivatization of the analyte to increase its volatility and thermal stability. While providing good sensitivity and selectivity, the additional sample preparation step can be a drawback compared to LC-MS/MS.

-

Immunoassays: Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are based on the specific binding of an antibody to the analyte. While they can be high-throughput and do not require extensive sample preparation, their specificity can be a concern due to potential cross-reactivity with structurally related steroids. Immunoassays may be suitable for screening purposes, but for quantitative analysis, especially at low concentrations, results should be confirmed by a more specific method like LC-MS/MS.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance data for the determination of Norelgestromin using a validated LC-MS/MS method.

Table 1: LC-MS/MS Method Validation Parameters for this compound [3]

| Parameter | Result |

| Linearity Range | 0.05 - 20 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-Assay Precision (% CV) | |

| Low QC (0.1 ng/mL) | 7.8% |

| Medium QC (1 ng/mL) | 4.5% |

| High QC (16 ng/mL) | 2.2% |

| Inter-Assay Precision (% CV) | |

| Low QC (0.1 ng/mL) | 6.5% |

| Medium QC (1 ng/mL) | 5.1% |

| High QC (16 ng/mL) | 3.8% |

| Intra-Assay Accuracy (% Bias) | |

| Low QC (0.1 ng/mL) | 6.0% |

| Medium QC (1 ng/mL) | -1.5% |

| High QC (16 ng/mL) | -2.3% |

| Inter-Assay Accuracy (% Bias) | |

| Low QC (0.1 ng/mL) | 4.8% |

| Medium QC (1 ng/mL) | 0.5% |

| High QC (16 ng/mL) | -1.9% |

CV: Coefficient of Variation; QC: Quality Control

Table 2: UPLC-MS/MS Method for Simultaneous Quantification of Ethinyl Estradiol (EE2), Norgestimate (NGM), and 17-Desacetyl Norgestimate (this compound, DNGM) in Human Plasma [4]

| Analyte | Calibration Curve Range (pg/mL) |

| EE2 | 5 - 500 |

| NGM | 5 - 500 |

| DNGM (this compound) | 25 - 2500 |

Experimental Protocols

Protocol 1: Quantification of this compound in Serum by LC-MS/MS

This protocol is based on a validated method for the determination of norelgestromin in plasma and is applicable to serum.[3]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of serum sample, calibration standard, or quality control sample into a clean polypropylene tube.

-

Add 50 µL of internal standard working solution (e.g., Norelgestromin-d6 in methanol).

-

Vortex for 30 seconds.

-

Add 1.6 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used).

-

Internal Standard (e.g., Norelgestromin-d6): Precursor ion > Product ion.

-

3. Data Analysis

-

Quantify this compound concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: General Protocol for Solid-Phase Extraction (SPE)

SPE is an alternative to LLE for sample clean-up and can be automated for higher throughput.

-

Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

-

Loading: Load the pre-treated serum sample (e.g., diluted with buffer) onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

-

Elution: Elute the analyte of interest with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: General Considerations for GC-MS Analysis

-

Sample Preparation: Similar to LC-MS/MS, sample preparation involves extraction (LLE or SPE) to isolate the analyte from the serum matrix.

-

Derivatization: A crucial step in GC-MS analysis of steroids is derivatization to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA). The reaction is typically carried out at an elevated temperature.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polar column).

-

Carrier Gas: Helium or hydrogen.

-

Injection Mode: Splitless or pulsed splitless for trace analysis.

-

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

-

Protocol 4: Immunoassay (General Approach)

As specific immunoassay kits for this compound may not be commercially available, this protocol outlines a general competitive ELISA procedure.

-

Coating: Coat a microplate with a capture antibody specific to Norelgestromin.

-

Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

-

Competition: Add the serum sample (or standard) and a known amount of enzyme-labeled Norelgestromin to the wells. The labeled and unlabeled analyte will compete for binding to the capture antibody.

-

Washing: Wash the plate to remove unbound components.

-

Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

-

Signal Detection: Measure the signal using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

-

Quantification: Generate a standard curve and determine the concentration in the unknown samples. It is important to validate the immunoassay for specificity and cross-reactivity with other endogenous steroids.[1][2]

Visualizations

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.

Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Performance of direct estradiol immunoassays with human male serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of norelgestromin in rabbit plasma by LC-MS/MS and its application to the pharmacokinetic study of ORTHO EVRA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: UPLC-MS/MS for Sensitive Quantitation of syn-Norelgestromin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norelgestromin, the active metabolite of norgestimate, is a progestin widely used in hormonal contraceptives. It exists as two geometric isomers, syn-Norelgestromin (E-isomer) and anti-Norelgestromin (Z-isomer). The syn-isomer is the primary and more biologically active form. Therefore, a sensitive and selective analytical method for the quantitative determination of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive quantitation of this compound. The described protocol is based on established methods for the analysis of norelgestromin and other progestins in human plasma.[1][2][3][4]

Principle

This method utilizes the high separation efficiency of UPLC coupled with the high sensitivity and selectivity of tandem mass spectrometry. After extraction from the biological matrix, the sample is injected into the UPLC system, where this compound is chromatographically separated from its isomer and other endogenous components. The analyte is then ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM) for accurate quantitation.

Quantitative Data Summary